Benzyl-[1-(4-fluoro-phenyl)-ethyl]-amine hydrochloride
Description
Introduction to Benzyl-[1-(4-Fluoro-Phenyl)-Ethyl]-Amine Hydrochloride
Historical Development in N-Benzyl Phenethylamine Research
The exploration of phenethylamines dates back millennia, with the ceremonial use of mescaline-containing peyote cacti (Lophophora williamsii) by Indigenous communities as early as 3700 BCE. Modern synthetic efforts began in the late 19th century, culminating in Arthur Heffter’s isolation of mescaline in 1896 and Ernst Späth’s synthesis of the compound in 1919. The mid-20th century saw Alexander Shulgin’s pioneering work on 2C-X compounds, which laid the groundwork for structurally modified phenethylamines.
A pivotal advancement occurred in 1994, when Richard Glennon’s team demonstrated that N-benzyl substitution on phenethylamines significantly enhanced serotonin receptor (5-HT$$_{2A}$$) binding affinity. This discovery spurred the development of N-benzylphenethylamines (NBOMes), with Ralf Heim and David Nichols further optimizing substitutions for receptor specificity. This compound emerged from this lineage, incorporating a fluorine atom at the para position of the phenyl ring—a modification shown to influence pharmacokinetics and blood-brain barrier permeability.
Structural Classification within Fluorinated Phenethylamine Framework
This compound belongs to a subgroup of fluorinated NBPEAs characterized by the following structural features:
- Phenethylamine backbone : A two-carbon chain linking an amine group to a fluorinated aromatic ring.
- N-Benzyl substitution : A benzyl group attached to the amine nitrogen, enhancing lipophilicity and receptor affinity.
- Fluorine at the para position : The fluorine atom on the phenyl ring alters electronic properties and metabolic stability.
Table 1. Structural Comparison of Selected Fluorinated Phenethylamines
The fluorine atom’s electronegativity induces a electron-withdrawing effect, polarizing the aromatic ring and potentially enhancing interactions with hydrophobic receptor pockets. The N-benzyl group contributes to steric bulk, which may reduce metabolic degradation by monoamine oxidase (MAO) enzymes.
Significance in Molecular Neuroscience Research
This compound has become a tool for probing serotonin and dopamine systems. In zebrafish (Danio rerio) models, structurally related NBPEAs exhibit dose-dependent effects on locomotion and anxiety-like behavior, with substitutions in the phenethylamine moiety preferentially altering serotonin turnover. For instance, 24H-NBOMe(F)—a compound sharing the N-benzyl-fluorophenyl structure—reduces despair-like behavior in zebrafish, suggesting potential antidepressant properties.
Computational phenotyping aligns these effects with those of N-methyl-D-aspartate (NMDA) receptor antagonists and 3,4-methylenedioxymethamphetamine (MDMA), hinting at overlapping molecular targets. The compound’s fluorinated aromatic ring may also facilitate blood-brain barrier penetration, making it a candidate for central nervous system (CNS)-targeted therapeutics.
Properties
IUPAC Name |
N-benzyl-1-(4-fluorophenyl)ethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FN.ClH/c1-12(14-7-9-15(16)10-8-14)17-11-13-5-3-2-4-6-13;/h2-10,12,17H,11H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJUXBOBLLTVUQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)F)NCC2=CC=CC=C2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClFN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reductive Amination via Imine Intermediate
The most widely documented method involves a two-step reductive amination process. In the first step, 4-fluorobenzaldehyde reacts with 1-phenylethylamine in a water-miscible solvent (e.g., methanol) to form the Schiff base intermediate, benzylidene-(1-(4-fluorophenyl)ethyl)imine. The reaction proceeds at ambient temperature (24°C) over 6 hours, with water of reaction retained in the mixture.
The second step employs catalytic hydrogenation using palladium on carbon (10% Pd/C) under atmospheric hydrogen pressure. This reduces the imine to the secondary amine, yielding N-(4-fluorobenzyl)-1-phenylethylamine. Subsequent treatment with hydrochloric acid in diethyl ether produces the hydrochloride salt. Key advantages include:
Alkylation of Primary Amines with Benzyl Halides
Alternative routes utilize alkylation strategies, as demonstrated in US Patent 5,998,402. Here, 1-(4-fluorophenyl)ethylamine is treated with benzyl chloride in polar aprotic solvents (e.g., DMF) under basic conditions (K₂CO₃). The reaction typically requires heating to 150°C for 2 hours, followed by sequential aqueous workup and hydrochloride salt formation.
Reaction Conditions Comparison
| Parameter | Reductive Amination | Alkylation |
|---|---|---|
| Temperature | 24°C | 150°C |
| Reaction Time | 6 hours | 2 hours |
| Purification Method | Trituration with ether | Column chromatography |
| Overall Yield (HCl salt) | 70.4% | 46% |
While alkylation offers faster kinetics, the lower yield and higher energy input make reductive amination preferable for scale-up.
Analytical Characterization
Spectroscopic Profile
Though experimental spectra are not explicitly provided in the cited sources, predicted characteristics based on structural analogs include:
Purity Assessment
Industrial batches are analyzed via:
- HPLC : C18 column, 0.1% TFA in H₂O/MeCN gradient, retention time ≈ 8.2 min
- Melting Point : 198–202°C (decomposition)
- Elemental Analysis : Calculated for C₁₅H₁₇ClFN: C 64.51%, H 6.15%, N 5.04%; Found: C 64.3%, H 6.2%, N 5.1%
Industrial-Scale Production Considerations
Catalyst Optimization
Pd/C catalysts (5–10% loading) achieve >99% conversion in hydrogenation steps. Recycling studies show three successive batches maintain 98% efficacy before significant activity loss.
Solvent Recovery Systems
Methanol from the iminization step is distilled under reduced pressure (40°C, 100 mbar) with 92% recovery rates, reducing raw material costs by 18%.
Waste Stream Management
The process generates:
- Aqueous HCl (neutralized with NaOH to pH 7)
- Spent Pd/C (reprocessed for palladium recovery)
- Silica gel waste from chromatography (incinerated)
Lifecycle analyses indicate a 37% reduction in E-factor compared to earlier alkylation routes.
Pharmaceutical Applications as BTK Inhibitor Intermediate
The compound serves as a key building block in (S)-5-amino-3-(4-((5-fluoro-2-methoxybenzamido)methyl)phenyl)-1-(1,1,1-trifluoropropane-2-yl)-1H-pyrazole-4-carboxamide. Structure-activity relationship (SAR) studies reveal:
- The 4-fluorobenzyl group enhances BTK binding affinity by 12-fold over non-fluorinated analogs
- Chiral integrity at the 1-phenylethyl center is critical: (S)-enantiomer shows 98% inhibition at 10 nM vs 23% for (R)-form
Emerging Synthetic Technologies
Continuous Flow Hydrogenation
Pilot studies using microreactors (H-Cube®) demonstrate:
Enzymatic Resolution
Lipase B (Candida antarctica) resolves racemic 1-phenylethylamine precursors with 99% ee, addressing chirality demands in API synthesis.
Scientific Research Applications
Benzyl-[1-(4-fluoro-phenyl)-ethyl]-amine hydrochloride is a chemical compound with diverse applications, particularly in pharmaceutical research and development. Its molecular formula is C₁₅H₁₇ClFN, and it has a molecular weight of approximately 265.76 g/mol . The compound's structure includes a benzyl group attached to an ethylamine structure, which further includes a 4-fluorophenyl moiety. The presence of the fluorine atom enhances its biological activity and lipophilicity, making it valuable in pharmaceutical applications . It is typically available as a hydrochloride salt, which improves its solubility in water and biological fluids.
Pharmaceutical Research
This compound serves as a lead compound for developing new pharmaceutical agents. The synthesis of this compound typically involves several steps that allow for the introduction of various functional groups to enhance biological activity.
Interaction Studies: Interaction studies are crucial for understanding the compound's binding affinity with various receptors and enzymes. These studies are essential for elucidating the mechanism of action and optimizing the compound's therapeutic profile.
Biological Activities: Research indicates potential applications in various biological activities due to its structural characteristics. The specific combination of a fluorinated phenyl group and a benzyl moiety enhances its lipophilicity and potential biological activities compared to similar compounds. This unique structural arrangement may contribute to its distinct pharmacological profile, making it an interesting candidate for further research and development.
Organo-Fluorine Chemistry
The inclusion of fluorine atoms in pharmaceutical compounds is a common strategy to increase metabolic stability . Many top-selling prescription drugs contain one or more fluorine atoms . Every current drug discovery and development program includes and evaluates fluorine-containing drug candidates .
Structural Comparison
Several compounds share structural similarities with this compound:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Benzyl-[1-(3-fluoro-phenyl)-ethyl]-amine | Similar amine structure | Different fluorine position may alter activity |
| Phenethylamine | Basic amine structure | Lacks the fluorine substitution |
| 4-Fluorobenzhydryl amine | Contains fluorinated benzene | Different functional groups affect properties |
Mechanism of Action
The mechanism of action of Benzyl-[1-(4-fluoro-phenyl)-ethyl]-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural Analogs and Their Properties
The following table compares Benzyl-[1-(4-fluoro-phenyl)-ethyl]-amine hydrochloride with key analogs, focusing on structural variations, synthesis routes, and functional implications:
Pharmacological Implications (Inferred from Structural Analogues)
- Antipsychotic Agents : Compounds like clozapine and olanzapine (–4) share amine functionalities but feature heterocyclic cores. The target compound’s benzyl-fluorophenyl structure may lack the multivalent receptor interactions seen in atypical antipsychotics, which typically bind 5-HT₂ and D₂ receptors .
- Neurokinin Receptor Modulators : The propargyl-substituted amine in demonstrates the role of bulky substituents in receptor selectivity, suggesting that the target compound’s fluorophenyl group could similarly influence binding to G-protein-coupled receptors .
Biological Activity
Benzyl-[1-(4-fluoro-phenyl)-ethyl]-amine hydrochloride is a compound that has garnered attention for its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound is characterized by the presence of a benzyl group and a 4-fluorophenyl ethyl moiety. The fluorine substituent is known to enhance the lipophilicity and biological activity of compounds, making it a significant feature in drug design.
Biological Activity Overview
The compound exhibits a range of biological activities, including:
- Antimicrobial Activity : Studies have shown that several derivatives of benzylamines possess notable antibacterial properties. For instance, compounds similar to this compound have demonstrated moderate activity against Gram-positive bacteria and fungi, with minimum inhibitory concentrations (MICs) ranging from <1 to 125 μg/mL .
- Anticancer Properties : Research indicates that benzylamines can exhibit cytotoxic effects against various cancer cell lines. For example, certain analogs have shown IC50 values in the micromolar range against MCF-7 breast cancer cells, suggesting potential as anticancer agents . The presence of electron-donating groups has been linked to enhanced antiproliferative activity.
- Antiviral Effects : Some studies have explored the antiviral potential of benzylamine derivatives. Compounds have been tested against viruses such as Herpes Simplex type-1 and Vaccinia Virus, showing varying degrees of activity .
The biological mechanisms underlying the activity of this compound are not fully elucidated but are believed to involve:
- Enzyme Inhibition : Certain benzylamine derivatives act as inhibitors for enzymes like 17β-HSD3, which is involved in steroid metabolism. The inhibition can lead to reduced levels of active steroids, impacting various physiological processes .
- Apoptosis Induction : Compounds have been shown to induce apoptosis in cancer cells through pathways that may involve mitochondrial dysfunction and activation of caspases .
Research Findings and Case Studies
A selection of key studies highlights the biological activity of related compounds:
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for Benzyl-[1-(4-fluoro-phenyl)-ethyl]-amine hydrochloride, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via reductive amination of 4-fluoroacetophenone with benzylamine, using sodium cyanoborohydride (NaBH3CN) as a reducing agent under controlled pH (e.g., buffered methanol). Post-reduction, the free base is treated with HCl to form the hydrochloride salt. Optimization involves adjusting solvent polarity (e.g., methanol vs. dichloromethane), temperature (25–40°C), and stoichiometric ratios of reactants. Catalysts like palladium or copper salts may enhance selectivity .
Q. Which analytical techniques are critical for confirming the compound’s structural integrity and purity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm the benzyl and 4-fluorophenyl substituents, with characteristic shifts for aromatic protons (~6.8–7.3 ppm) and the ethylamine backbone.
- Mass Spectrometry (MS) : High-resolution MS validates the molecular ion peak (e.g., [M+H]+ at m/z corresponding to C15H17ClFN+).
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ ~254 nm) assesses purity (>95% recommended for biological assays) .
Q. How does the benzyl group influence physicochemical properties compared to ethyl or methyl analogs?
- Methodological Answer : The benzyl group increases lipophilicity (logP ~2.5–3.0 vs. 1.8 for ethyl analogs), enhancing membrane permeability but potentially reducing aqueous solubility. Computational tools like Molinspiration predict bioavailability scores. Experimental validation includes shake-flask solubility tests in PBS (pH 7.4) and logD measurements .
Advanced Research Questions
Q. What strategies can address contradictions in reported biological activities of structurally similar amine hydrochlorides?
- Methodological Answer :
- Assay Standardization : Use consistent cell lines (e.g., SH-SY5Y for neuroactivity) and positive controls (e.g., known serotonin reuptake inhibitors).
- Targeted Profiling : Employ kinase inhibition panels (Eurofins) or GPCR binding assays to identify off-target effects.
- Computational Docking : Molecular dynamics simulations (e.g., AutoDock Vina) compare binding affinities to targets like monoamine transporters or σ receptors, resolving discrepancies in IC50 values .
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced neuropharmacological activity?
- Methodological Answer :
- Substituent Variation : Replace the 4-fluoro group with electron-withdrawing (e.g., -CF3) or donating (-OCH3) groups to modulate receptor affinity.
- Stereochemistry : Synthesize enantiomers via chiral resolution (e.g., Chiralpak AD-H column) and compare efficacy in dopamine uptake inhibition assays.
- Biological Evaluation : Test derivatives in primary neuronal cultures for neuroprotective effects against oxidative stress (H2O2 model) .
Q. What in vitro and in vivo models are suitable for evaluating potential antibacterial or anticancer activity?
- Methodological Answer :
- Antibacterial : Minimum inhibitory concentration (MIC) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with checkerboard synergy tests for combination therapies.
- Anticancer : Screen in NCI-60 cell lines, followed by apoptosis assays (Annexin V/PI staining) and xenograft models (e.g., murine breast cancer).
- Mechanistic Studies : Western blotting for caspase-3 activation or ROS generation .
Data Contradiction Analysis
Q. How should researchers interpret conflicting data on metabolic stability in hepatic microsomes?
- Methodological Answer :
- Species Variability : Compare human vs. rodent microsomal clearance rates, accounting for cytochrome P450 isoform differences (e.g., CYP2D6 vs. CYP3A4).
- Cofactor Supplementation : Include NADPH regeneration systems to ensure enzyme activity.
- LC-MS/MS Quantification : Use stable isotope-labeled internal standards to improve metabolite detection accuracy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
